molecular formula C19H23BrN2OS B2998371 3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1039433-68-5

3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2998371
CAS No.: 1039433-68-5
M. Wt: 407.37
InChI Key: GAZFRIWEAZIPOY-UHFFFAOYSA-M
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Description

3-Hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a bicyclic cationic heterocyclic compound characterized by an imidazoazepine core fused with a seven-membered azepine ring. Key structural features include:

  • m-Tolyl group: A meta-methyl-substituted phenyl ring influencing steric and electronic properties .
  • Quaternary ammonium center: Imparts cationic character, improving water solubility when paired with the bromide counterion.

This compound belongs to a broader class of imidazo-fused azepinium salts, which are explored for pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-(3-methylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N2OS.BrH/c1-15-7-5-8-16(13-15)20-14-19(22,17-9-6-12-23-17)21-11-4-2-3-10-18(20)21;/h5-9,12-13,22H,2-4,10-11,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZFRIWEAZIPOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

3-Hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C19H23BrN2OS
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 1039433-68-5

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The hydroxy group facilitates hydrogen bonding, while the thiophene ring engages in π-π interactions. This unique combination enhances binding affinity to enzymes or receptors involved in various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antiviral properties. For example, N-Heterocycles have shown promise as antiviral agents against various viruses .
  • Antimicrobial Activity : Compounds related to this structure have demonstrated significant antimicrobial effects against pathogens like E. coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro against different cancer cell lines. Similar compounds have shown potent cytotoxic activity, indicating potential for further investigation in cancer therapy .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEffective against viral replication
AntimicrobialMIC against E. coli: 6.25 μg/mL
CytotoxicityPotent against cancer cell lines

Case Studies and Research Findings

  • Antiviral Studies : A study published in MDPI highlighted the effectiveness of N-Heterocycles in inhibiting viral replication. While specific data on the hexahydroimidazo compound is limited, the structural similarities suggest potential antiviral properties .
  • Antimicrobial Efficacy : Research indicated that compounds with thiophene rings exhibited notable antimicrobial activity against various strains of bacteria. The presence of the thiophene moiety likely contributes to this effect due to its ability to disrupt bacterial cell membranes .
  • Cytotoxicity Research : A detailed investigation into similar compounds revealed significant cytotoxic effects on non-small cell lung cancer (NSCLC) cells, suggesting that the imidazo[1,2-a]azepine structure may enhance anticancer activity through specific molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substituents on the azepine core and aryl groups. Below is a detailed comparison based on physicochemical properties, biological activity, and commercial availability:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound Thiophen-2-yl, m-tolyl C₂₁H₂₃BrN₂OS 455.39 g/mol Lipophilic thiophene, moderate solubility due to hydroxy and cationic core
3-(4-Fluorophenyl)-1-(m-tolyl)-... bromide () 4-Fluorophenyl, m-tolyl C₂₁H₂₂BrFN₂O 441.31 g/mol Increased electronegativity from fluorine; higher polarity
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-... bromide () 4-Fluorophenyl, 4-methoxyphenyl C₂₂H₂₄BrFN₂O₂ 487.34 g/mol Methoxy group enhances solubility; potential for H-bonding
1-(2,5-Dimethoxyphenyl)-3-(p-tolyl)-... bromide () 2,5-Dimethoxyphenyl, p-tolyl C₂₃H₂₇BrN₂O₂ 475.38 g/mol Electron-rich dimethoxy groups; increased steric hindrance
1-(1,3-Benzodioxol-5-yl)-2-(4-bromophenyl)-... bromide () Benzodioxolyl, 4-bromophenyl C₂₁H₂₂Br₂N₂O₃ 535.23 g/mol Bromine adds molecular weight; benzodioxole enhances rigidity

Key Observations

Substituent Effects on Solubility :

  • The methoxy group in ’s compound improves aqueous solubility compared to the target compound’s thiophene, which is more lipophilic .
  • The fluorophenyl group () increases polarity but reduces solubility relative to thiophene due to stronger electronegativity .

The thiophene moiety in the target compound may confer similar activity, though direct evidence is lacking .

Commercial Availability: The fluorophenyl analog () is supplied globally by Hunan Kairui Pharma (China) and Dr. Petersen ChemLab (Germany), indicating established synthetic routes . Thiophene-containing analogs (e.g., ) are available from suppliers like Chengdu Sino-Strong Pharma (China) and M/s. Sai Yasika Biochem (India), though the target compound itself has fewer reported suppliers .

Table 2: Supplier Comparison

Compound Key Suppliers Regions
Target Compound Limited data; likely custom-synthesized N/A
3-(4-Fluorophenyl)-1-(m-tolyl)-... bromide () Hunan Kairui Pharma, Dr. Petersen ChemLab China, Germany
1-(2,5-Dimethylphenyl)-3-(thiophen-2-yl)-... bromide () Chengdu Sino-Strong Pharma, Canton Laboratories China, India

Research Implications

  • Structure-Activity Relationships (SAR) : Thiophene substitution may enhance membrane permeability in drug design, while fluorophenyl groups improve target binding via electrostatic interactions .
  • Synthetic Challenges : The thiophene ring’s electron-rich nature complicates regioselective functionalization compared to fluorophenyl analogs .
  • Pharmacological Potential: Further studies on α-glucosidase or kinase inhibition are warranted, leveraging the success of structurally related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this imidazoazepinium bromide, and how can purity be ensured during synthesis?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a tetrahydroimidazoazepine precursor with thiophen-2-yl and m-tolyl derivatives in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) for 3 days at room temperature, followed by purification via column chromatography . Purity is confirmed using thin-layer chromatography (TLC) and NMR spectroscopy (e.g., monitoring for triethylammonium chloride byproducts) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to identify functional groups (e.g., hydroxyl at ~1678 cm1^{-1}, C-N stretching at ~1554 cm1^{-1}) . X-ray crystallography is critical for resolving stereochemistry and verifying the imidazoazepinium core structure .

Q. How do solubility and stability profiles vary under different experimental conditions?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 2–10). Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation assays (e.g., exposure to light, humidity) . Recrystallization from ethanol is recommended for isolating stable crystalline forms .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating its pharmacological activity against metabolic enzymes?

  • Methodology : Use enzyme inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase) with spectrophotometric monitoring. For example, pre-incubate the compound with enzyme solutions and measure residual activity using substrates like 4-nitrophenyl acetate. IC50_{50} values should be calculated using nonlinear regression . Include positive controls (e.g., donepezil) and validate results with molecular docking studies to identify binding interactions .

Q. How can environmental fate studies be structured to assess its ecotoxicological risks?

  • Methodology : Follow the INCHEMBIOL framework:

  • Phase 1 : Determine physical-chemical properties (logP, hydrolysis rate) using OECD guidelines.
  • Phase 2 : Conduct biotic/abiotic degradation studies (e.g., soil microcosms, photolysis).
  • Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and assess cytotoxicity via MTT assays .

Q. How should contradictory data on reaction yields or biological activity be resolved?

  • Methodology : Perform meta-analysis of published datasets, focusing on variables like solvent polarity, temperature, and catalyst ratios. Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) . Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and quantify reproducibility .

Q. What computational strategies predict its interactions with biological targets?

  • Methodology : Employ density functional theory (DFT) to model electrostatic potential surfaces and molecular dynamics (MD) simulations to study binding kinetics with proteins (e.g., G-protein-coupled receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology : Use design of experiments (DoE) approaches, varying parameters like temperature (20–60°C), solvent (THF vs. DMF), and stoichiometry. Monitor reaction progress via 19F^{19} \text{F}-NMR if fluorinated intermediates are involved. Response surface methodology (RSM) can identify optimal conditions .

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